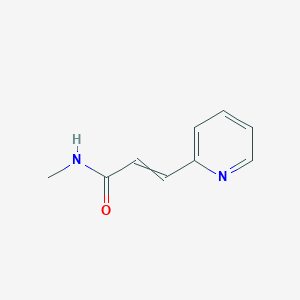
2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- is a chemical compound with the molecular formula C9H10N2O It is known for its unique structure, which includes a propenamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- typically involves the reaction of N-methyl-3-(2-pyridinyl)amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N-methyl-3-(3-pyridinyl)-, (E)-: Similar structure but with the pyridine ring in a different position.
2-Propenamide, N-methyl-3-(4-pyridinyl)-, (E)-: Another isomer with the pyridine ring in the 4-position.
N-Methyl-3-(2-pyridinyl)acrylamide: A closely related compound with slight variations in the structure.
Uniqueness
2-Propenamide, N-methyl-3-(2-pyridinyl)-, (E)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
139606-82-9 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-methyl-3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C9H10N2O/c1-10-9(12)6-5-8-4-2-3-7-11-8/h2-7H,1H3,(H,10,12) |
InChI Key |
ROIUYGDOHMVDLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















